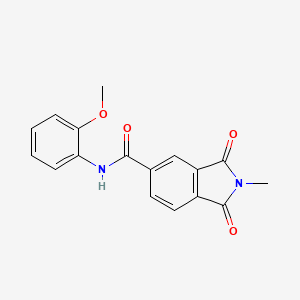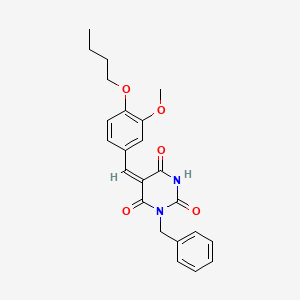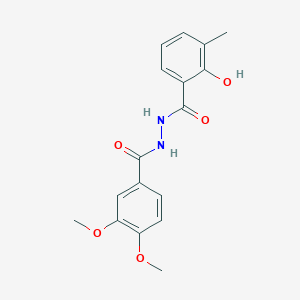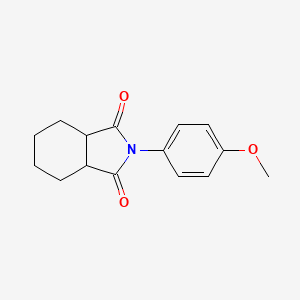
N-(2-methoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cancer is a major public health concern worldwide, with millions of people being diagnosed with the disease each year. Despite significant advances in cancer research, treatment options remain limited, and there is a need for new and innovative therapies. MI-2 is a small molecule inhibitor that has shown potential as a cancer therapeutic agent. In
科学的研究の応用
MI-2 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that MI-2 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have demonstrated that MI-2 can inhibit tumor growth and improve survival rates in animal models of cancer.
作用機序
MI-2 targets the MDM2-p53 interaction, which plays a crucial role in regulating the tumor suppressor protein p53. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation, thereby preventing it from functioning as a tumor suppressor. MI-2 binds to the hydrophobic pocket of MDM2, disrupting the MDM2-p53 interaction and stabilizing p53. This leads to the activation of p53-mediated signaling pathways, including cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MI-2 has been shown to have a range of biochemical and physiological effects. In cancer cells, MI-2 can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. MI-2 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells. In addition, MI-2 has been shown to have neuroprotective effects, reducing cell death in models of neurodegenerative diseases.
実験室実験の利点と制限
MI-2 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. MI-2 has also been shown to have high selectivity for the MDM2-p53 interaction, reducing the risk of off-target effects. However, MI-2 has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, MI-2 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for MI-2 research. One area of interest is the development of MI-2 analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of interest is the use of MI-2 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of MI-2 as a cancer therapeutic agent.
In conclusion, MI-2 is a small molecule inhibitor that has shown promise as a cancer therapeutic agent. It targets the MDM2-p53 interaction and has been shown to inhibit tumor growth and induce apoptosis in preclinical models of cancer. MI-2 has several advantages for use in lab experiments, but also has some limitations. There are several future directions for MI-2 research, including the development of MI-2 analogs and the evaluation of MI-2 in combination with other cancer therapies.
合成法
MI-2 is synthesized using a multi-step process that involves the coupling of two key intermediates, 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid and 2-methoxyaniline. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-16(21)11-8-7-10(9-12(11)17(19)22)15(20)18-13-5-3-4-6-14(13)23-2/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFLAFVZCDZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
![2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B5206894.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)

![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)

![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)